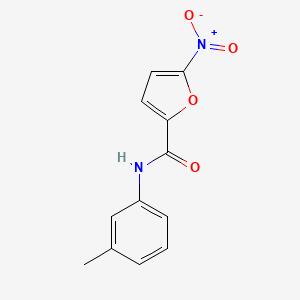

N-(3-methylphenyl)-5-nitro-2-furamide

Beschreibung

N-(3-Methylphenyl)-5-nitro-2-furamide is a nitro-substituted furanamide derivative characterized by a 5-nitro-2-furan carboxamide backbone and a 3-methylphenyl substituent. This compound belongs to a broader class of 5-nitro-2-furamides, which are known for their diverse biological activities, including trypanocidal, antiparasitic, and anticancer properties . The nitro group at the 5-position of the furan ring and the aromatic amide substituent are critical for its pharmacological profile.

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTPHPQCJKBPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in N-(3-Trifluoromethylphenyl)-5-nitro-2-furamide enhances metabolic stability and lipophilicity compared to the methyl group in the target compound .

- Bulkier Substituents : Cyclohexyl (22a) and morpholinyl (14) groups may reduce solubility but improve target binding affinity due to steric effects .

Physicochemical Properties

Spectroscopic data (IR, NMR) and melting points highlight differences in molecular interactions:

- IR Spectra: All analogs show characteristic peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520 cm⁻¹). The trifluoromethyl group in 22m introduces strong C-F stretching (~1150 cm⁻¹) .

- NMR Data : The 3-methylphenyl substituent in the target compound would exhibit a singlet for the methyl group at ~2.3 ppm (¹H NMR) and aromatic protons in the 6.8–7.5 ppm range, distinct from the trifluoromethyl group’s deshielding effects in 22m .

Antiparasitic Activity

- Trypanocidal Activity: N-Cyclohexyl-5-nitro-2-furamide (22a) demonstrated potent activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), attributed to the nitro group’s redox cycling and the cyclohexyl group’s membrane penetration .

- Structure-Activity Relationship (SAR) : The 3-methylphenyl group in the target compound may offer moderate activity, while electron-deficient substituents (e.g., trifluoromethyl) enhance potency by stabilizing charge-transfer interactions with parasitic enzymes .

Anticancer Potential

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : LogP values (predicted) increase with hydrophobic substituents (e.g., trifluoromethyl: LogP ~2.5 vs. methyl: LogP ~1.8), influencing bioavailability and blood-brain barrier penetration .

- Metabolic Stability : The trifluoromethyl group in 22m reduces oxidative metabolism, extending half-life compared to the methyl-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.